H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Arg-Leu-NH2
Overview
Description
Synthesis Analysis
The synthesis of peptides like "H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Arg-Leu-NH2" typically involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled amino acid by amino acid in a stepwise fashion on a solid support. This method offers high efficiency, ease of purification, and the ability to introduce specific modifications at desired positions within the peptide sequence. The Merrifield solid-phase method, for example, has been successfully applied in synthesizing peptides with precise sequences, demonstrating the importance of each amino acid residue in the peptide's overall function and activity (Wang et al., 1986).
Molecular Structure Analysis
The molecular structure of peptides is critical in determining their biological activity and interaction with other molecules. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly used to elucidate peptide structures. These methods provide insights into the peptide's conformation, orientation of side chains, and potential for interactions with biological targets. The structure-function relationship is a key aspect of peptide research, where the arrangement of amino acids affects the molecule's ability to bind to receptors or enzymes (Kubala et al., 2003).
Scientific Research Applications
Growth Hormone-Releasing Activity : A peptide with a similar sequence was isolated from a human pancreatic tumor and identified for its growth hormone-releasing activity. This peptide was shown to have full biological activity in vitro and in vivo, specifically stimulating the secretion of growth hormone (Guillemin et al., 1982).
Corticotropin-Releasing Factor : Another study identified a peptide with a sequence related to corticotropin-releasing factor (CRF) from ovine hypothalamus. This peptide showed high corticotropin releasing activity and was pivotal in understanding the structure and function of CRF (Spiess et al., 1981).
Protein Sequencing in Various Organisms : Several studies have focused on determining the amino acid sequences of various proteins in different organisms. These studies contribute to a broader understanding of protein structure and function, which can include sequences similar to the one you mentioned (Heil et al., 1974).
Human Hypothalamic Somatocrinin : Research into the isolation and synthesis of human hypothalamic somatocrinin, a growth hormone-releasing factor, has revealed sequences similar to the peptide . Such research enhances our understanding of growth hormone regulation in humans (Ling et al., 1984).
Histocompatibility Complex Research : Studies on the amino acid sequence of murine histocompatibility antigens have contributed to the field of immunology, helping to understand how the immune system recognizes self and non-self (Uehara et al., 1980).
HIV Research : Research on peptides related to HIV, particularly in the context of detecting antibodies, is significant for understanding and combating the virus. The study of peptide sequences in this context can lead to the development of new diagnostic methods (Wang et al., 1986).
Photosynthetic Bacteria Research : Investigating the amino acid sequences of the subunits of reaction centers in photosynthetic bacteria contributes to our understanding of photosynthesis at a molecular level (Sutton et al., 1982).
properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H124N22O17/c1-11-40(9)56(93-62(103)44(23-16-17-27-72)86-69(110)57(41(10)12-2)92-59(100)43(73)22-18-28-80-70(76)77)68(109)82-35-54(96)83-48(31-38(5)6)63(104)89-50(33-42-20-14-13-15-21-42)65(106)90-51(34-55(97)98)66(107)85-46(25-26-53(74)95)61(102)88-49(32-39(7)8)64(105)91-52(36-94)67(108)84-45(24-19-29-81-71(78)79)60(101)87-47(58(75)99)30-37(3)4/h13-15,20-21,37-41,43-52,56-57,94H,11-12,16-19,22-36,72-73H2,1-10H3,(H2,74,95)(H2,75,99)(H,82,109)(H,83,96)(H,84,108)(H,85,107)(H,86,110)(H,87,101)(H,88,102)(H,89,104)(H,90,106)(H,91,105)(H,92,100)(H,93,103)(H,97,98)(H4,76,77,80)(H4,78,79,81)/t40-,41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOJYGJMKPMNRC-QRIWDNSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H124N22O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1557.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Pompilidotoxin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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